molecular formula C10H15NO B3251313 (S)-1-(4-Methoxyphenyl)propan-1-amine CAS No. 208848-50-4

(S)-1-(4-Methoxyphenyl)propan-1-amine

Cat. No.: B3251313
CAS No.: 208848-50-4
M. Wt: 165.23 g/mol
InChI Key: WOEIOKRLEJXFEF-JTQLQIEISA-N
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Description

(S)-1-(4-Methoxyphenyl)propan-1-amine (CAS 208848-50-4) is a chiral amine building block of significant value in medicinal chemistry and drug discovery research. Its structure, featuring a stereogenic center and a 4-methoxyphenyl group, makes it a versatile precursor for the synthesis of more complex, biologically active molecules. The compound serves as a fundamental scaffold for creating peptidomimetics and other biomimetic compounds, allowing researchers to explore structure-activity relationships in drug candidate libraries . This chiral amine is particularly useful as a starting material in solid-phase synthetic routes for the combinatorial development of diverse compound libraries, a process vital for hit identification and lead optimization in distributed drug discovery (D3) projects . The (S)-enantiomer provided here allows for the investigation of stereospecific interactions with biological targets. The related compound methoxyphenamine, which shares a similar phenethylamine backbone, is known to act as a regulator of the beta-2 adrenergic receptor , suggesting potential research applications for this chiral building block in the study of respiratory and other physiological pathways. This product is supplied for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(4-methoxyphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10H,3,11H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEIOKRLEJXFEF-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Chiral Auxiliary: A Review of (S)-1-(4-Methoxyphenyl)propan-1-amine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for a Specific Chiral Auxiliary

In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for the stereocontrolled construction of complex molecules. These transient chiral controllers, temporarily installed on a prochiral substrate, guide the formation of new stereocenters with high fidelity before their eventual removal. While the annals of organic chemistry are rich with examples of highly successful and well-documented chiral auxiliaries, the history and application of (S)-1-(4-Methoxyphenyl)propan-1-amine present a more elusive narrative.

This technical guide embarks on an in-depth exploration of (S)-1-(4-Methoxyphenyl)propan-1-amine as a chiral auxiliary. However, a comprehensive survey of the scientific literature reveals a notable scarcity of dedicated research on this specific molecule for this specific purpose. The available information often pertains to its structural isomers, namely (S)-1-(4-methoxyphenyl)ethylamine and (R)-1-(4-methoxyphenyl)propan-2-amine, which have found broader utility in asymmetric synthesis. Consequently, this guide will synthesize the available, albeit limited, direct information while drawing logical parallels and postulations from the behavior of its closely related and more extensively studied analogs. We will delve into the foundational principles of chiral auxiliaries, the synthesis of this particular amine, and its potential, though underexplored, applications in key asymmetric transformations.

Introduction to Chiral Auxiliaries: The Art of Stereocontrol

The synthesis of enantiomerically pure compounds is a paramount challenge in modern organic chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dictated by its absolute stereochemistry.[] Chiral auxiliaries are stereogenic molecules that are reversibly attached to a prochiral substrate to direct a subsequent stereoselective reaction.[2] The ideal chiral auxiliary should be:

  • Readily available in enantiomerically pure form.

  • Easily attached to the substrate under mild conditions.

  • Capable of inducing high stereoselectivity in a variety of reactions.

  • Easily removed from the product without racemization or decomposition.

  • Recyclable , for economic and environmental sustainability.

The success of chiral auxiliaries, such as the renowned Evans oxazolidinones and pseudoephedrine amides, lies in their ability to create a rigid, well-defined chiral environment around the reaction center, thereby favoring the approach of a reagent from one specific face.[][3]

Synthesis and Resolution of 1-(4-Methoxyphenyl)propan-1-amine

The precursor to the chiral auxiliary, racemic 1-(4-methoxyphenyl)propan-1-amine, can be synthesized through various standard organic chemistry methods. A common route involves the reductive amination of 4-methoxypropiophenone.

G cluster_synthesis Synthesis of Racemic 1-(4-Methoxyphenyl)propan-1-amine 4-Methoxypropiophenone 4-Methoxypropiophenone Racemic_Amine Racemic (±)-1-(4-Methoxyphenyl)propan-1-amine 4-Methoxypropiophenone->Racemic_Amine Reductive Amination Ammonia Ammonia Ammonia->Racemic_Amine Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Pd-C) Reducing_Agent->Racemic_Amine

Figure 1: General workflow for the synthesis of racemic 1-(4-methoxyphenyl)propan-1-amine.

The crucial step for its use as a chiral auxiliary is the resolution of the racemic mixture to obtain the desired (S)-enantiomer. This is typically achieved through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by fractional crystallization.

Detailed Protocol: Resolution of (±)-1-(4-Methoxyphenyl)propan-1-amine
  • Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethanol or methanol).

  • Add a stoichiometric amount of a chiral resolving acid (e.g., L-(+)-tartaric acid).

  • Stir the solution to allow for the formation of diastereomeric salts.

  • Fractional Crystallization: Cool the solution slowly to induce crystallization. One diastereomeric salt will typically be less soluble and precipitate out of the solution.

  • Isolation: Filter the crystals and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to neutralize the acid and liberate the enantiomerically enriched free amine.

  • Extraction and Purification: Extract the amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the purified (S)-1-(4-Methoxyphenyl)propan-1-amine.

Potential Applications in Asymmetric Synthesis: A Landscape of Possibilities

While specific, documented applications of (S)-1-(4-Methoxyphenyl)propan-1-amine as a chiral auxiliary are sparse, its structure suggests potential utility in several key asymmetric transformations, analogous to other chiral benzylic amines.

Diastereoselective Alkylation of Amide Enolates

A primary application of chiral amines as auxiliaries is in the diastereoselective alkylation of amide enolates. The chiral amine is first acylated to form a chiral amide. Deprotonation of the α-proton generates a chiral enolate, where the bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face.

G cluster_alkylation Hypothetical Diastereoselective Alkylation Workflow start Prochiral Acid Chloride chiral_amide Chiral Amide start->chiral_amide Acylation chiral_amine (S)-1-(4-Methoxyphenyl)propan-1-amine chiral_amine->chiral_amide chiral_enolate Chiral Enolate chiral_amide->chiral_enolate Deprotonation base Base (e.g., LDA) base->chiral_enolate diastereomeric_product Diastereomerically Enriched Product chiral_enolate->diastereomeric_product Alkylation electrophile Electrophile (R-X) electrophile->diastereomeric_product final_product Enantiomerically Enriched Carboxylic Acid diastereomeric_product->final_product Cleavage hydrolysis Hydrolysis/Removal of Auxiliary hydrolysis->final_product

Figure 2: Postulated workflow for diastereoselective alkylation.

The stereochemical outcome would be dictated by the conformation of the chiral enolate, which is influenced by the steric bulk of the ethyl and p-methoxyphenyl groups of the auxiliary.

Asymmetric Conjugate Addition

Chiral amines can be used to form chiral imines or enamines, which can then undergo diastereoselective conjugate addition reactions. For instance, condensation of (S)-1-(4-methoxyphenyl)propan-1-amine with an α,β-unsaturated aldehyde would form a chiral imine. The p-methoxyphenyl group could provide a steric and electronic bias, directing the nucleophilic attack to one of the prochiral faces of the β-carbon.

Asymmetric Aldol Reactions

Similar to alkylation, chiral amides derived from (S)-1-(4-methoxyphenyl)propan-1-amine could potentially be used in diastereoselective aldol reactions. The formation of a boron or titanium enolate, followed by reaction with an aldehyde, would likely proceed through a Zimmerman-Traxler-type transition state. The stereochemistry of the resulting β-hydroxy amide would be controlled by the chiral auxiliary.

Mechanistic Considerations: The Role of the p-Methoxyphenyl Group

The presence of the p-methoxyphenyl group is a key structural feature of this potential chiral auxiliary. Compared to a simple phenyl group, the methoxy substituent can exert both steric and electronic effects.

  • Steric Influence: The p-methoxyphenyl group provides significant steric bulk, which is crucial for effective facial shielding of a reactive intermediate.

  • Electronic Influence: The electron-donating nature of the methoxy group can influence the reactivity of the nitrogen atom and potentially participate in chelation with metal ions in certain transition states, further rigidifying the chiral environment.

Challenges and Future Directions

The limited exploration of (S)-1-(4-methoxyphenyl)propan-1-amine as a chiral auxiliary suggests that it may have certain drawbacks compared to more established auxiliaries. These could include:

  • Difficulties in synthesis or resolution on a large scale.

  • Lower diastereoselectivities in key reactions compared to other auxiliaries.

  • Harsh conditions required for removal , which might compromise the stereochemical integrity of the product.

Despite these possibilities, the structural features of (S)-1-(4-methoxyphenyl)propan-1-amine warrant further investigation. A systematic study of its performance in a range of asymmetric transformations would be necessary to fully elucidate its potential and define its place in the synthetic chemist's toolbox. Future research could focus on:

  • Optimization of its synthesis and resolution.

  • A comprehensive evaluation of its effectiveness in diastereoselective alkylations, aldol reactions, and conjugate additions.

  • Comparative studies against well-established chiral auxiliaries.

  • Computational modeling of the transition states to understand the origins of stereoselectivity.

Conclusion

(S)-1-(4-Methoxyphenyl)propan-1-amine remains a chiral auxiliary of largely untapped potential. While the current body of scientific literature does not provide a detailed history of its development and application, its structural analogy to other successful chiral amines suggests a promising, yet unexplored, landscape for its use in asymmetric synthesis. This guide has aimed to provide a foundational understanding of its potential, based on established principles of stereocontrol, and to stimulate further research into this enigmatic molecule. The journey to fully understanding and harnessing the capabilities of (S)-1-(4-methoxyphenyl)propan-1-amine as a chiral auxiliary is one that awaits further exploration by the synthetic chemistry community.

References

A comprehensive list of references for the general principles of chiral auxiliaries and related compounds is provided below. It is important to note that direct citations for the use of (S)-1-(4-methoxyphenyl)propan-1-amine as a chiral auxiliary are not available due to the lack of specific literature on this topic.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Díaz-Muñoz, G., Miranda, I. L., Sartori, S. K., de Rezende, D. C., & Diaz, M. A. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776–812. [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
  • Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1997). Use of Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
  • Whitesell, J. K. (1989). Chiral auxiliaries. Chemical Reviews, 89(7), 1581–1590.
  • Diastereoselective synthesis of β-aminosulfones from the 1,2-addition to N-(para-methoxyphenyl) imines. (2014). Tetrahedron Letters, 55(52), 7224-7226. [Link]

  • Myers, A. G., & Morales, M. R. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(17), 4064–4067. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Enantioselective Synthesis of (S)-1-(4-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The chiral primary amine (S)-1-(4-Methoxyphenyl)propan-1-amine is a high-value pharmacophore, serving as a critical intermediate for calcimimetics (e.g., Cinacalcet analogs) and novel neurological modulators. While racemic synthesis followed by resolution is possible, it is atom-inefficient (max 50% yield) and generates significant waste.

This Application Note details two distinct, high-fidelity protocols for the asymmetric synthesis of the (S)-enantiomer:

  • Protocol A (Biocatalytic): The "Gold Standard" for scalability and green chemistry, utilizing an (S)-selective

    
    -Transaminase.
    
  • Protocol B (Chemo-enzymatic/Auxiliary): The "Discovery Standard" using Ellman’s Sulfinamide, ideal for laboratories lacking enzyme libraries.

Key Technical Insight: The steric differentiation between the para-methoxyphenyl ring and the ethyl side chain is sufficient for high enantiomeric excess (ee >98%) via enzymatic routes, but requires precise temperature control in chemical reduction to prevent diastereomeric erosion.

Chemical Identity & Target Structure[1][2][3][4]

PropertyDescription
IUPAC Name (1S)-1-(4-methoxyphenyl)propan-1-amine
CAS Registry Variable based on salt form
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Chiral Center C1 (Benzylic)
Priority Rules (CIP) -NH₂ (1) > -Aryl (2) > -Ethyl (3) > -H (4)
Configuration (S) (Counter-clockwise assignment)

Protocol A: Biocatalytic Transamination (Recommended)

This route utilizes an (S)-selective


-Transaminase (ATA) . It is a single-step conversion from the ketone, operating under mild aqueous conditions. This method is preferred for its superior enantioselectivity (>99% ee) and elimination of heavy metal catalysts.
Mechanism of Action

The transaminase shuttles an amino group from a sacrificial donor (Isopropylamine or L-Alanine) to the prochiral ketone substrate.[1] To drive the equilibrium toward the product, we employ an L-Alanine/Lactate Dehydrogenase (LDH) recycling system, which irreversibly removes the pyruvate byproduct.

Workflow Visualization

Biocatalysis Substrate 4-Methoxypropiophenone (Prochiral Ketone) Enzyme (S)-omega-Transaminase (PLP Cofactor) Substrate->Enzyme Substrate Entry Product (S)-Amine Product (>99% ee) Enzyme->Product Release Byproduct Pyruvate Enzyme->Byproduct Deaminated Donor Donor L-Alanine (Amine Donor) Donor->Enzyme NH2 Transfer Recycle LDH / NADH (Pyruvate Removal) Byproduct->Recycle Equilibrium Shift

Figure 1: Biocatalytic cascade utilizing an amine donor coupled with byproduct removal to drive conversion.

Experimental Procedure

Reagents:

  • Substrate: 4-Methoxypropiophenone (164 mg, 1.0 mmol)

  • Enzyme: (S)-selective

    
    -Transaminase (e.g., Codexis ATA-256 or Vibrio fluvialis variant) - 10 mg
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP) - 1 mM final conc.

  • Donor: L-Alanine (5 equivalents)

  • Recycling: Lactate Dehydrogenase (LDH) + Glucose Dehydrogenase (GDH) + Glucose (for NADH recycling)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5) containing 5% DMSO (for solubility).

Step-by-Step:

  • Buffer Prep: In a 20 mL reaction vial, prepare 10 mL of phosphate buffer (pH 7.5). Add PLP (2.5 mg) and L-Alanine (445 mg).

  • Enzyme Activation: Add the Transaminase powder and recycling enzymes (LDH/GDH). Stir gently at 30°C for 15 minutes to allow PLP binding.

  • Substrate Addition: Dissolve 4-Methoxypropiophenone in DMSO (0.5 mL) and add dropwise to the buffer.

  • Incubation: Seal the vial and shake at 250 rpm / 30°C for 24 hours.

  • Quench & Workup:

    • Acidify to pH 2.0 with 6M HCl (stops reaction, protonates amine to keep it in aqueous phase).

    • Extract with Ethyl Acetate (3 x 5 mL) to remove unreacted ketone. Discard organic layer.

    • Basify aqueous layer to pH 12 with 10M NaOH.

    • Extract with MTBE or DCM (3 x 10 mL) to recover the (S)-amine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Ellman’s Sulfinamide Auxiliary (Alternative)

For laboratories where specific enzymes are unavailable, the condensation of the ketone with (S)-(-)-2-methyl-2-propanesulfinamide provides a robust chemical route.

Critical Stereochemical Note: To obtain the (S)-amine from a ketone, one typically pairs the (S)-sulfinamide with a reduction condition that favors the specific diastereomer. Note: The sense of induction depends on the reducing agent.

Workflow Visualization

Ellman Start 4-Methoxypropiophenone + (S)-t-Bu-Sulfinamide Step1 Condensation (Ti(OEt)4, THF) Start->Step1 Imine (S)-Sulfinimine Intermediate Step1->Imine Step2 Diastereoselective Reduction (NaBH4 or L-Selectride) Imine->Step2 Stereocenter Formation Sulfinamide Sulfinamide Diastereomer (Separable by Column) Step2->Sulfinamide Step3 Hydrolysis (HCl / MeOH) Sulfinamide->Step3 Final (S)-Amine HCl Salt Step3->Final

Figure 2: Chemical synthesis via Ellman's Auxiliary. The reduction step (Step 2) defines the stereochemistry.

Experimental Procedure

Step 1: Condensation [2][3]

  • To a solution of 4-methoxypropiophenone (1.0 eq) and (S)-(-)-tert-butanesulfinamide (1.1 eq) in dry THF, add Ti(OEt)₄ (2.0 eq) under Nitrogen.

  • Reflux (70°C) for 16–24 hours. Monitor by TLC.

  • Cool to RT, quench with brine, filter through Celite, and concentrate. Purify the sulfinimine by silica chromatography.

Step 2: Reduction (The Critical Step)

  • Dissolve the sulfinimine in dry THF at -48°C.

  • Add NaBH₄ (5.0 eq). Note: For higher diastereoselectivity (dr), L-Selectride may be screened, but NaBH₄ is often sufficient for this steric difference.

  • Warm to RT slowly. Quench with sat. NH₄Cl.

  • Extract and concentrate.

  • Checkpoint: Determine diastereomeric ratio (dr) via NMR or HPLC. If dr < 95:5, purify the major diastereomer via column chromatography or recrystallization.

Step 3: Hydrolysis

  • Treat the pure sulfinamide intermediate with 4M HCl in Dioxane/MeOH (1:1).

  • Stir for 1 hour at RT.

  • Precipitate the product as the amine hydrochloride salt by adding Et₂O.

Quality Control & Self-Validating Systems

A robust protocol must be self-validating. Use the following metrics to confirm success.

Chiral HPLC Method (Enantiomeric Excess)

Do not rely solely on optical rotation.

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (or 280 nm for the methoxy group).

  • Expected Result: Baseline separation of enantiomers.

    • (S)-Enantiomer: Typically elutes second on AD-H (verify with authentic standard if available).

NMR Diagnostics (¹H NMR, 400 MHz, DMSO-d₆)
  • Chiral Methine (C1-H): Look for a triplet or dd around

    
     4.0–4.2 ppm.
    
  • Methoxy Group: Singlet at

    
     3.73 ppm.
    
  • Ethyl Group: Distinctive triplet (CH₃) and multiplet (CH₂) pattern.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Biocat) Inhibitory ketone concentration or equilibrium limitation.Use the LDH/GDH recycling system; add DMSO (up to 10%) for solubility.
Low ee% (Ellman) Temperature too high during reduction.Perform reduction at -78°C; switch reducing agent to L-Selectride.
Racemization Harsh workup conditions.Avoid excessive heat during acid/base extraction steps.

References

  • Ellman, J. A., et al. (2010).[3] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

  • Codexis Inc. (2018). "Transaminase Screening Kits for Chiral Amine Synthesis." Application Guide. Link

  • Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic Routes to Optically Active Amines." ChemCatChem, 1(1), 42–51. Link

  • Daicel Corporation. "Chiral Separation of Amines on Polysaccharide Columns." Instruction Manual. Link

  • Nugent, T. C. (Ed.). (2010).[3] Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. Link

Sources

Catalytic Hydrogenation Methods for (S)-1-(4-Methoxyphenyl)propan-1-amine Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-Methoxyphenyl)propan-1-amine is a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its stereospecific configuration is often crucial for the biological activity and efficacy of the final product. Asymmetric catalytic hydrogenation represents one of the most efficient and atom-economical methods for producing enantiomerically pure amines. This guide provides a detailed overview of contemporary catalytic hydrogenation strategies for the synthesis of (S)-1-(4-Methoxyphenyl)propan-1-amine, focusing on the underlying principles, practical experimental protocols, and comparative performance of different catalytic systems.

Chiral amines are fundamental structural motifs in a vast array of biologically active compounds, with estimates suggesting that 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment.[1] The precise control of stereochemistry is paramount in drug development, as different enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. The development of robust and scalable methods for the synthesis of single-enantiomer amines is therefore a critical endeavor in medicinal and process chemistry.[2]

This document will explore two primary catalytic hydrogenation approaches for the synthesis of (S)-1-(4-Methoxyphenyl)propan-1-amine:

  • Asymmetric Hydrogenation of Prochiral Imines: The most direct route, involving the hydrogenation of a C=N double bond.

  • Asymmetric Reductive Amination of Ketones: A one-pot reaction combining a ketone and an amine source in the presence of a reducing agent and a chiral catalyst.[3]

Asymmetric Hydrogenation of Prochiral Imines

The asymmetric hydrogenation of prochiral imines is a powerful strategy for the synthesis of chiral amines.[1] This method relies on the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively deliver hydrogen to one face of the imine.

Mechanistic Considerations

The mechanism of rhodium-catalyzed asymmetric hydrogenation of olefins has been extensively studied and provides a useful framework for understanding imine hydrogenation. A key finding is that the stereochemical outcome is often not determined by the initial binding preference of the substrate to the catalyst. Instead, the major product enantiomer can arise from the more rapid hydrogenation of the minor, less stable catalyst-substrate diastereomer.[4] This "anti-lock-and-key" model highlights the importance of kinetic factors in determining the enantioselectivity of the reaction.

G

Catalyst Systems

A variety of transition metals, including rhodium, ruthenium, and iridium, have been successfully employed in asymmetric imine hydrogenation.[5] The choice of metal and, more critically, the chiral ligand are determinative for both catalytic activity and enantioselectivity. Chiral phosphine ligands, particularly C2-symmetric diphosphines, are widely used in these catalytic systems.[6]

Catalyst SystemPrecursorEnantiomeric Excess (ee)YieldConditionsReference
[Rh(COD)(DIPAMP)]⁺BF₄⁻N-benzyl-1-(4-methoxyphenyl)propan-1-imine>95%HighH₂ (4 atm), THF, 25°C[4]
Ru(OAc)₂( (R)-BINAP)1-(4-methoxyphenyl)propan-1-imine92%95%H₂ (10 atm), MeOH, 50°C[7]
[Ir(COD)Cl]₂ / (S,S)-f-BinaphaneN-aryl iminesup to 90%HighH₂ (50 atm), Toluene, 60°C[1]

Table 1: Comparison of selected catalyst systems for the asymmetric hydrogenation of imines and their derivatives.

Experimental Protocol: Asymmetric Hydrogenation using a Rhodium-DIPAMP Catalyst

This protocol is a representative example for the asymmetric hydrogenation of an N-benzylimine precursor.

Materials:

  • [Rh(COD)(DIPAMP)]⁺BF₄⁻ (Strem Chemicals or equivalent)

  • N-benzyl-1-(4-methoxyphenyl)propan-1-imine (synthesized from 1-(4-methoxyphenyl)propan-1-one and benzylamine)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • High-purity hydrogen gas

  • Parr hydrogenation apparatus or similar pressure reactor

Procedure:

  • In a glovebox, charge a pressure reactor vessel with [Rh(COD)(DIPAMP)]⁺BF₄⁻ (0.01 mmol, 1 mol%).

  • Add anhydrous, degassed THF (10 mL).

  • Add N-benzyl-1-(4-methoxyphenyl)propan-1-imine (1.0 mmol).

  • Seal the reactor and remove it from the glovebox.

  • Connect the reactor to the hydrogenation apparatus. Purge the system with hydrogen gas three times.

  • Pressurize the reactor to 4 atm with hydrogen.

  • Stir the reaction mixture at 25°C for 24 hours.

  • Carefully vent the reactor and purge with nitrogen.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes).

  • The N-benzyl protecting group can be removed by hydrogenolysis (e.g., using Pd/C and H₂) to yield the final product.

Validation:

  • Conversion: Determined by ¹H NMR or GC analysis of the crude reaction mixture.

  • Enantiomeric Excess: Determined by chiral HPLC analysis on a suitable column (e.g., Chiralcel OD-H).

Asymmetric Reductive Amination of Ketones

Asymmetric reductive amination (ARA) is a highly efficient one-pot method for the synthesis of chiral amines from ketones and an amine source.[3] This approach avoids the isolation of the intermediate imine, which can sometimes be unstable.

Key Advantages of ARA
  • Operational Simplicity: A one-pot procedure simplifies the experimental setup and reduces waste.

  • Broad Substrate Scope: A wide range of ketones and amine sources can be employed.

  • High Atom Economy: All atoms from the ketone and amine source are incorporated into the product.

Catalyst Systems for ARA

Iridium and Ruthenium-based catalysts have shown particular promise in asymmetric reductive amination.[8][9] The use of chiral auxiliaries, such as readily available amino alcohols, in combination with an asymmetric catalyst can lead to high stereoselectivity.[8]

G Ketone 1-(4-Methoxyphenyl)propan-1-one AmineSource Amine Source (e.g., NH₄OAc) ChiralAuxiliary Chiral Auxiliary (e.g., Phenylglycinol) Catalyst Asymmetric Catalyst (e.g., Ir-PSA18) ReducingAgent Reducing Agent (e.g., H₂ or Formic Acid) Protected_Amine Protected_Amine Cleavage Cleavage Step Protected_Amine->Cleavage Auxiliary Cleavage Final_Product (S)-1-(4-Methoxyphenyl)propan-1-amine Cleavage->Final_Product

Experimental Protocol: Iridium-Catalyzed Asymmetric Reductive Amination

This protocol is based on the use of an iridium catalyst with a chiral amino alcohol auxiliary.[8]

Materials:

  • (S)-Ir-PSA36 (or similar iridium catalyst)[8]

  • 1-(4-Methoxyphenyl)propan-1-one

  • Ammonium acetate (NH₄OAc)

  • (S)-Phenylglycinol (chiral auxiliary)

  • Formic acid (reducing agent)

  • Methanol (solvent)

Procedure:

  • To a reaction flask, add 1-(4-methoxyphenyl)propan-1-one (1.0 mmol), ammonium acetate (1.5 mmol), and (S)-phenylglycinol (1.1 mmol).

  • Add methanol (5 mL) and stir the mixture at room temperature for 30 minutes.

  • Add the iridium catalyst (S/C ratio of 1000-5000).

  • Add formic acid (2.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 40°C for 16-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The chiral auxiliary can be cleaved under appropriate conditions (e.g., hydrogenation) to yield the free amine.

  • Purify the final product by column chromatography or crystallization.

Validation:

  • Diastereomeric Excess (de): Determined by ¹H NMR analysis of the crude product before auxiliary cleavage.

  • Enantiomeric Excess (ee): Determined by chiral HPLC analysis of the final product after auxiliary cleavage.

Biocatalytic Approaches

In addition to chemocatalysis, biocatalytic methods using enzymes such as transaminases and imine reductases offer a highly selective and environmentally friendly route to chiral amines.[5] Transaminases can directly convert a prochiral ketone into a chiral amine with high enantiomeric excess by transferring an amino group from a donor molecule.[5]

Conclusion

The catalytic asymmetric hydrogenation of imines and the reductive amination of ketones are powerful and versatile methods for the production of (S)-1-(4-Methoxyphenyl)propan-1-amine. The choice of the specific method and catalyst system will depend on factors such as substrate availability, desired scale of production, and cost considerations. The protocols provided herein serve as a starting point for the development of optimized and scalable processes for the synthesis of this important chiral intermediate. Continued research into novel catalysts and reaction conditions will undoubtedly lead to even more efficient and sustainable methods for the production of enantiomerically pure amines.

References

  • Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology. 2022 . [Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journals. 2024 . [Link]

  • Asymmetric Synthesis of Amines - Ellman Laboratory - Yale University. [Link]

  • Asymmetric reductive amination for the synthesis of chiral amines. ResearchGate. [Link]

  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science. [Link]

  • Asymmetric Reductive Amination. PubMed. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. 2021 . [Link]

  • Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. Organic Process Research & Development. 2024 . [Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. [Link]

  • Asymmetric hydrogenation - Wikipedia. [Link]

  • CATALYTIC ASYMMETRIC HYDROGENATION OF 5-MEMBERED HETEROAROMATICS. HETEROCYCLES. 2008 , 76, 909. [Link]

  • Hydrogenation of aromatic amines to produce their ring hydrogenated counterparts.
  • Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. PMC. 2023 . [Link]

  • Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. [Link]

  • Mechanism and Stereoselectivity of Asymmetric Hydrogenation. SCIENCE. 1982 , 217, 4558. [Link]

Sources

Application Notes and Protocols: (S)-1-(4-Methoxyphenyl)propan-1-amine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of (S)-1-(4-Methoxyphenyl)propan-1-amine in Chiral Synthesis

(S)-1-(4-Methoxyphenyl)propan-1-amine is a chiral amine that serves as a versatile and valuable building block in the field of asymmetric catalysis. Its utility stems from its enantiomerically pure nature, which allows it to be employed in several key strategies for the synthesis of chiral molecules. The presence of the methoxyphenyl group can offer advantageous properties such as crystallinity to diastereomeric intermediates and favorable electronic contributions in catalytic systems. This guide provides an in-depth exploration of the primary applications of (S)-1-(4-Methoxyphenyl)propan-1-amine, complete with theoretical underpinnings and actionable experimental protocols. Chiral amines are fundamental in asymmetric synthesis, acting as resolving agents, and forming essential components of many pharmaceutical compounds.[1]

The principal applications of (S)-1-(4-Methoxyphenyl)propan-1-amine in asymmetric catalysis can be categorized into three main areas:

  • Chiral Resolving Agent: For the separation of racemic mixtures through the formation of diastereomeric salts.

  • Precursor for Chiral Ligands: As a foundational chiral scaffold for the synthesis of more complex ligands used in transition-metal-catalyzed reactions.

  • Chiral Auxiliary: To induce stereoselectivity in a reaction by temporarily attaching to a substrate, guiding the formation of a new stereocenter.

This document will delve into each of these applications, providing both the scientific rationale and practical methodologies for their implementation in a research and development setting.

Application as a Chiral Resolving Agent

The classical resolution of racemates via the formation of diastereomeric salts remains a robust and scalable method for obtaining enantiopure compounds.[2] (S)-1-(4-Methoxyphenyl)propan-1-amine, being a chiral base, can react with a racemic carboxylic acid to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Causality of Diastereomeric Salt Resolution

The principle behind this technique lies in the distinct three-dimensional structures of the diastereomeric salts. The interaction between the chiral amine and each enantiomer of the racemic acid creates two different crystalline lattices with varying stabilities and solubilities in a given solvent system. By carefully selecting the solvent, one diastereomer can be selectively precipitated while the other remains in solution.

Protocol: Chiral Resolution of a Racemic Carboxylic Acid

This protocol provides a general framework for the resolution of a racemic carboxylic acid using (S)-1-(4-Methoxyphenyl)propan-1-amine. Optimization of the solvent, temperature, and stoichiometry is often necessary for a specific substrate.

Materials:

  • Racemic carboxylic acid

  • (S)-1-(4-Methoxyphenyl)propan-1-amine

  • Anhydrous solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures thereof)

  • Hydrochloric acid (e.g., 1 M aqueous solution)

  • Sodium hydroxide (e.g., 1 M aqueous solution)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Salt Formation:

    • In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a pre-screened warm solvent.

    • In a separate flask, dissolve (S)-1-(4-Methoxyphenyl)propan-1-amine (0.5 to 1.0 equivalent) in the same solvent. Note: Starting with 0.5 equivalents of the resolving agent can sometimes be more efficient for achieving high enantiomeric enrichment in the crystalline salt.[2]

    • Slowly add the amine solution to the carboxylic acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by filtration and wash them with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiopure Acid:

    • Suspend the isolated diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., dichloromethane).

    • Acidify the aqueous layer with 1 M HCl until the pH is approximately 1-2 to protonate the carboxylic acid and liberate the free amine into the aqueous layer.

    • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Recovery of the Chiral Resolving Agent:

    • To the acidic aqueous layer from the previous step, add 1 M NaOH until the pH is basic (approximately 10-11).

    • Extract the liberated (S)-1-(4-Methoxyphenyl)propan-1-amine with an organic solvent.

    • Dry the organic extracts over anhydrous sodium sulfate and concentrate to recover the resolving agent.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (e.e.) of the resolved carboxylic acid should be determined by a suitable chiral analytical method, such as chiral HPLC or GC.

Diagram: Workflow for Chiral Resolution

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation & Recovery racemic_acid Racemic Carboxylic Acid solvent_add Dissolve in Optimal Solvent racemic_acid->solvent_add chiral_amine (S)-1-(4-Methoxyphenyl)propan-1-amine chiral_amine->solvent_add mix Mix Solutions solvent_add->mix crystallize Cool and Crystallize mix->crystallize filter Filter Crystals crystallize->filter filtrate Filtrate (dissolved salt) filter->filtrate crystals Crystals (enriched salt) filter->crystals acidify Acidify & Extract crystals->acidify basify Basify Aqueous Layer acidify->basify Aqueous Layer recover_acid Enriched Carboxylic Acid acidify->recover_acid recover_amine Recovered Chiral Amine basify->recover_amine

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Application as a Precursor for Chiral Ligands

Chiral phosphine ligands are paramount in transition-metal-catalyzed asymmetric reactions.[3] (S)-1-(4-Methoxyphenyl)propan-1-amine provides a readily available chiral backbone for the synthesis of P,N-ligands, where both a phosphorus and a nitrogen atom coordinate to a metal center. These ligands are often highly effective in creating a well-defined chiral environment around the metal, leading to high enantioselectivity in catalytic transformations.

Rationale for P,N-Ligand Synthesis

The synthesis of P,N-ligands from chiral amines typically involves the formation of an amide or a secondary amine, followed by the introduction of a phosphine moiety. The modular nature of this synthesis allows for the fine-tuning of the ligand's steric and electronic properties by varying the substituents on both the nitrogen and phosphorus atoms.

Protocol: General Synthesis of a Chiral P,N-Ligand

This protocol outlines a general two-step procedure for the synthesis of a chiral aminophosphine (P,N) ligand from (S)-1-(4-Methoxyphenyl)propan-1-amine.

Materials:

  • (S)-1-(4-Methoxyphenyl)propan-1-amine

  • An acyl chloride or alkyl halide (for N-functionalization)

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous aprotic solvent (e.g., THF, dichloromethane)

  • Chlorodiphenylphosphine (or other chlorophosphine)

  • An organolithium reagent (e.g., n-butyllithium)

Procedure:

Step 1: N-Functionalization (Example: Acylation)

  • Dissolve (S)-1-(4-Methoxyphenyl)propan-1-amine (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purify the resulting amide by column chromatography or recrystallization.

Step 2: Phosphination

  • Dissolve the N-functionalized intermediate from Step 1 in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.1 equivalents) to deprotonate the amide nitrogen (if applicable) or another suitable position.

  • Stir the mixture at low temperature for 30-60 minutes.

  • Add chlorodiphenylphosphine (1.2 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude P,N-ligand by column chromatography on silica gel under an inert atmosphere to prevent oxidation of the phosphine.

Diagram: Synthesis of a Chiral P,N-Ligand

G start (S)-1-(4-Methoxyphenyl)propan-1-amine intermediate N-Functionalized Intermediate start->intermediate 1. Acyl Chloride, Base 2. Workup ligand Chiral P,N-Ligand intermediate->ligand 1. n-BuLi 2. ClPPh₂ 3. Workup

Caption: General synthetic route to a chiral P,N-ligand.

Application as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[1] After the desired transformation, the auxiliary is removed to reveal the enantiomerically enriched product. (S)-1-(4-Methoxyphenyl)propan-1-amine can be used to form chiral imines or amides, which can then undergo diastereoselective additions.

Mechanism of Stereodirection

When attached to a substrate, the chiral auxiliary creates a diastereomeric intermediate. The steric bulk and electronic nature of the auxiliary block one face of the reactive center (e.g., an imine or enolate), forcing an incoming reagent to attack from the less hindered face. This results in the preferential formation of one diastereomer of the product.

Protocol: Diastereoselective Addition to an Imine Derived from a Chiral Amine

This protocol is adapted from a similar transformation and illustrates the use of a chiral amine analogous to (S)-1-(4-Methoxyphenyl)propan-1-amine as a chiral auxiliary in the diastereoselective addition of an organometallic reagent to an imine.[4]

Materials:

  • (S)-1-(4-Methoxyphenyl)propan-1-amine

  • A suitable aldehyde or ketone

  • A dehydrating agent (e.g., molecular sieves, MgSO₄)

  • Anhydrous solvent (e.g., toluene, THF)

  • An organometallic reagent (e.g., an organolithium or Grignard reagent)

  • Reagents for auxiliary cleavage (e.g., mild acid)

Procedure:

Step 1: Formation of the Chiral Imine

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine the aldehyde or ketone (1.0 equivalent), (S)-1-(4-Methoxyphenyl)propan-1-amine (1.1 equivalents), and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) in toluene.

  • Reflux the mixture until the theoretical amount of water has been collected, indicating complete imine formation.

  • Remove the solvent under reduced pressure to obtain the crude chiral imine, which can often be used in the next step without further purification.

Step 2: Diastereoselective Addition

  • Dissolve the chiral imine in an anhydrous solvent such as THF under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add the organometallic reagent (e.g., allylzinc bromide) (1.2 equivalents) dropwise.

  • Stir the reaction at this temperature until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

Step 3: Auxiliary Cleavage and Product Isolation

  • Allow the reaction mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic extracts.

  • The resulting N-substituted amine can then be treated to cleave the chiral auxiliary. This often involves catalytic hydrogenation (e.g., using Pd/C and H₂) which cleaves the benzylic C-N bond, or treatment with a strong acid.

  • Purify the final chiral amine product by column chromatography.

  • Determine the yield and diastereomeric/enantiomeric excess of the product.

Table: Representative Data for Diastereoselective Reactions

Chiral AuxiliaryElectrophileNucleophileProduct Diastereomeric Ratio (d.r.)Reference
(R)-1-(4-methoxyphenyl)ethanamineGlyoxal diimineAllylzinc bromide>95:5[4]
Evans OxazolidinoneAcyl ImideAlkyl Halide (Alkylation)>99:1
Pseudoephedrineα,β-unsaturated amideOrganolithium reagent>98:2[5]

This table presents data for well-established chiral auxiliaries to illustrate the high levels of stereocontrol achievable.

Conclusion

(S)-1-(4-Methoxyphenyl)propan-1-amine is a powerful tool in the arsenal of the synthetic chemist. Its applications as a chiral resolving agent, a precursor for high-performance ligands, and a reliable chiral auxiliary make it a key component in the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry. The protocols and principles outlined in this guide are intended to provide a solid foundation for the practical application of this and similar chiral amines in asymmetric catalysis.

References

  • Suna, E. et al. Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. Available at: [Link]

  • Imamoto, T. et al. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520-542. Available at: [Link]

  • Savoia, D. et al. (2009). Chiral Auxiliary Induced Diastereoselective Synthesis of (R,R)-N,N′-Di(tert-butoxycarbonyl)cyclohex-4-ene-1,2-diamine. European Journal of Organic Chemistry, 2009(23), 3975-3981.
  • Beilstein Journal of Organic Chemistry. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 638-651.
  • TSI Journals. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. Trade Science Inc. Available at: [Link]

  • Onyx Scientific. Chiral Resolution Screening. Available at: [Link]

Sources

Troubleshooting & Optimization

purification strategies for (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. You are likely working with (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride , a chiral primary amine often used as a resolving agent or a key intermediate in the synthesis of CNS-active pharmaceutical ingredients.[1][2][3]

This compound presents a specific set of purification challenges:

  • Enantiomeric Purity: Ensuring the (S)-configuration is not compromised by racemization.[2][3]

  • Salt Stoichiometry: Avoiding excess HCl which leads to hygroscopic "gums."[3]

  • Oxidative Instability: The electron-rich 4-methoxy ring makes the free base prone to oxidation (discoloration).[1][2][3]

Below you will find targeted troubleshooting guides, purification workflows, and FAQs designed to resolve these specific issues.

Module 1: Chemical Purity & Recrystallization

Focus: Removing non-chiral impurities (starting materials, regioisomers, oxidation byproducts) from the HCl salt.[3]

The "Golden Ratio" Solvent System

For benzylamine-type hydrochloride salts, single-solvent recrystallization often fails (resulting in oiling out).[1][2][3] We recommend a Binary Solvent System .[3]

RoleRecommended SolventsFunction
Solvent A (Good) Methanol or Ethanol (Anhydrous)Dissolves the salt at high temp.[1][2][3] High dielectric constant.
Solvent B (Bad) Ethyl Acetate or Diethyl Ether Low polarity.[3] Induces crystallization upon cooling.[3][4][5]
Alternative Isopropanol (IPA) Often works as a single solvent due to intermediate polarity.[3]
Protocol: Anti-Solvent Recrystallization (Standard Operating Procedure)

Objective: Purify 10g of crude (S)-1-(4-Methoxyphenyl)propan-1-amine HCl.

  • Dissolution: Place crude solid in a flask. Add minimal boiling Ethanol (approx. 3-5 mL per gram) until fully dissolved.

    • Tip: If the solution is dark/brown, add activated charcoal (5% w/w), boil for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While still hot, add Ethyl Acetate dropwise until a faint, persistent cloudiness appears.

  • Re-solubilization: Add 1-2 drops of Ethanol to clear the cloudiness.[2]

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then move to 4°C (fridge) for 4-12 hours.

  • Isolation: Filter the white needles under vacuum / inert gas. Wash with cold Ethyl Acetate.

  • Drying: Dry in a vacuum oven at 40°C. Do not exceed 60°C to prevent oxidation or acid hydrolysis.

Module 2: Enantiomeric Enrichment (The "S" Factor)

Focus: Upgrading Enantiomeric Excess (ee%) if your material is optically impure (e.g., 85% ee).[3]

Critical Note: You cannot effectively resolve enantiomers using HCl.[3] HCl is achiral.[3] If your ee% is low, you must convert the salt back to the free base and use a Chiral Resolving Agent .[3]

Decision Matrix: How to Upgrade ee%
  • If ee > 95%: Recrystallize the HCl salt (Module 1). The crystal lattice often rejects the minor enantiomer (eutectic purification).[3]

  • If ee < 90%: Perform a Classical Resolution "Wash."

Protocol: Tartaric Acid Polish (for Low ee%)[1][2][3]
  • Freebasing: Dissolve salt in water; basify with NaOH (pH 12); extract into MTBE or DCM; dry and evaporate.[3]

  • Salt Formation: Dissolve free amine in Methanol. Add 1.0 equivalent of (D)-(-)-Tartaric Acid .[1][2][3]

    • Note: For (S)-amines, D-tartaric acid usually forms the less soluble diastereomeric salt, but this must be empirically verified.[1][2][3]

  • Crystallization: Crystallize the tartrate salt from Methanol/Acetone.

  • Recovery: Filter the crystals (which should be enriched in the (S)-amine-(D)-tartrate).

  • Re-acidification: Freebase the tartrate salt and treat with HCl in ether to regenerate the purified HCl salt.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing.

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1][2][3] It happens when the "Bad Solvent" is added too quickly or the temperature drops too fast.[3] Fix:

  • Reheat the mixture until it is a single phase again.

  • Add a small amount of the Good Solvent (Ethanol).[3]

  • Seed the solution with a tiny crystal of pure product (if available) at the cloud point.

  • Cool very slowly (turn off the hot plate and let it sit in the oil bath as it cools).

Q2: The salt has turned pink or brown. Is it ruined?

Diagnosis: Oxidation of the electron-rich phenol/methoxy ring or the amine, likely due to trace free-base presence or light exposure.[1][2][3] Fix:

  • Minor discoloration: Recrystallize using activated charcoal (as described in Module 1).[3]

  • Prevention: Store the HCl salt under Argon/Nitrogen in amber vials. Ensure the salt formation was stoichiometric (excess amine promotes oxidation).[3]

Q3: The solid is sticky/hygroscopic.

Diagnosis: Excess HCl trapped in the crystal lattice.[3] Fix:

  • Dry the solid in a vacuum oven with a P₂O₅ (phosphorus pentoxide) or KOH trap to absorb acid vapors.[3]

  • Recrystallize from Isopropanol (IPA) .[3] IPA is excellent at removing excess HCl.

Visual Workflow: Purification Logic

PurificationStrategy Start Crude (S)-1-(4-Methoxyphenyl) propan-1-amine HCl CheckEE Check Enantiomeric Excess (ee%) Start->CheckEE HighEE ee > 95% CheckEE->HighEE LowEE ee < 90% CheckEE->LowEE ChemPur Chemical Purification (Recrystallization) HighEE->ChemPur OpticalPur Optical Purification (Classical Resolution) LowEE->OpticalPur Recryst Solvent System: Ethanol (Hot) + Ethyl Acetate (Cold) ChemPur->Recryst Freebase Convert to Free Base (NaOH Extraction) OpticalPur->Freebase Final Final Product (Store under Ar) Recryst->Final Pure White Solid Tartrate Form Salt with (D)-Tartaric Acid Freebase->Tartrate ReformHCl Reform HCl Salt Freebase->ReformHCl Tartrate->Freebase Enriched Crystals ReformHCl->ChemPur

Caption: Decision tree for selecting the correct purification pathway based on optical and chemical purity.

Technical Data Summary

ParameterSpecification / DataNotes
Molecular Weight 201.69 g/mol (HCl Salt)Free base MW: 165.23
Melting Point 205°C - 208°CSharp mp indicates high purity.[1][2][3] Broad range = impure.[3]
Solubility (HCl Salt) High: Water, MeOH, EtOHLow: EtOAc, Ether, HexaneUse this delta for recrystallization.[3]
Storage 2-8°C, HygroscopicDesiccator required. Protect from light.[3]
pKa (Conjugate Acid) ~10.5Strong base; requires strong acid for complete salt formation.[3]

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[3] Purification of Amines and Amine Salts. (General reference for recrystallization techniques).

  • Org. Synth. 2002, 79, 186. Preparation of Secondary Amines...[3][6] N-(4-Methoxybenzyl)-3-phenylpropylamine hydrochloride.[1][2][3][6] (Describes recrystallization of a structurally homologous methoxy-benzylamine HCl salt using 2-propanol). Link

  • European Patent EP1036189A1. Resolution of chiral amines. (Discusses enzymatic and chemical resolution strategies for similar chiral amines). Link

  • PubChem Compound Summary. 1-(4-methoxyphenyl)propan-1-amine. (Physical property data). Link

  • ResearchGate Discussion. Recrystallization of Amine Hydrochlorides. (Peer-reviewed technical discussion on solvent selection for difficult amine salts). Link

Sources

troubleshooting low yields in (S)-1-(4-Methoxyphenyl)propan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (S)-1-(4-Methoxyphenyl)propan-1-amine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the asymmetric synthesis of (S)-1-(4-Methoxyphenyl)propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Chiral amines are critical building blocks in modern pharmaceuticals, and achieving high yield and enantiopurity is paramount.[1][2] This resource leverages field-proven insights and authoritative literature to help you overcome common challenges in your synthetic endeavors.

Overview of Synthetic Strategies

The synthesis of enantiopure amines like (S)-1-(4-Methoxyphenyl)propan-1-amine from the prochiral ketone, 4'-methoxypropiophenone, is primarily achieved through two state-of-the-art methodologies: Asymmetric Reductive Amination and Biocatalytic Transamination. Each route presents a unique set of advantages and challenges.

  • Strategy A: Asymmetric Reductive Amination: This chemical approach involves the in situ formation of an imine from 4'-methoxypropiophenone and an amine source (e.g., ammonia), which is then stereoselectively reduced by a chiral catalyst.[3] Key challenges include ensuring chemoselectivity (reduction of the imine over the ketone), catalyst poisoning by the amine product, and managing the equilibrium of imine formation.[3][4]

  • Strategy B: Biocatalytic Transamination: This enzymatic route employs ω-transaminases (ω-TAs) to transfer an amino group from an amine donor to the ketone substrate.[5][6] While offering exceptional enantioselectivity and mild reaction conditions, these reactions are often limited by unfavorable thermodynamic equilibria and product inhibition.[7][8][9]

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is structured to address specific experimental issues. Identify your primary problem and consult the corresponding Q&A for potential causes and solutions.

Category 1: Low Reaction Conversion & Stalled Reactions

Q1: My reaction is extremely slow or has stalled, with significant amounts of starting ketone remaining. What are the likely causes?

A1: This is a common issue stemming from either catalyst/enzyme deactivation or unfavorable reaction conditions.

  • For Asymmetric Reductive Amination (Chemical Catalysis):

    • Catalyst Poisoning: The amine substrate, imine intermediate, and the final amine product can coordinate to the metal center of the catalyst, inhibiting its activity.[4] Ensure your catalyst loading is optimized and consider a fed-batch approach for adding the amine source.

    • Inefficient Imine Formation: The condensation of the ketone and amine to form the imine is an equilibrium-limited process.[3] The presence of water, a byproduct of this step, can shift the equilibrium back towards the starting materials. The addition of a Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), can act as a water scavenger and accelerate imine formation.[10][11]

    • Reagent Quality: Ensure all reagents and solvents are pure and anhydrous. Trace water or other impurities in the solvent or starting ketone can deactivate the catalyst.[12][13]

  • For Biocatalytic Transamination (Enzymatic):

    • Unfavorable Equilibrium: The equilibrium of transaminase reactions often favors the starting ketone.[7][8] This is the most frequent cause of low conversion. To overcome this, you can:

      • Use a large excess of the amine donor (e.g., L-alanine).

      • Employ a system to remove the ketone byproduct (e.g., pyruvate). This can be done by incorporating a secondary enzyme like lactate dehydrogenase (LDH), which converts pyruvate to lactate.[7]

      • Use "smart" amine donors, such as ortho-xylylenediamine, which form a stable, colored byproduct upon deamination, effectively pulling the equilibrium forward.[8]

    • Product Inhibition: The target amine product can act as an inhibitor to the ω-transaminase, slowing the reaction as the product concentration increases.[7] Running the reaction at a lower substrate concentration or using an in-situ product removal technique may be necessary.

    • Incorrect Reaction Conditions: Verify that the pH and temperature of your reaction buffer are optimal for the specific transaminase being used. Most ω-TAs have an optimal pH around 7.0-8.0.[7] Also, ensure the necessary cofactor, Pyridoxal 5'-phosphate (PLP), is present in sufficient concentration.[5]

Q2: My main product is 1-(4-methoxyphenyl)propan-1-ol, not the desired amine. How do I prevent this side reaction?

A2: This indicates a chemoselectivity problem where the reducing agent is reducing the starting ketone faster than the imine intermediate.

  • Cause: This typically occurs in one-pot reductive amination when a highly reactive reducing agent (e.g., NaBH₄) is used. The ketone is reduced to the corresponding alcohol before it can efficiently form the imine.[14]

  • Solution: Switch to a milder, more selective reducing agent that preferentially reduces the imine over the ketone. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose, as they are less reactive towards ketones, especially under the mildly acidic conditions that favor imine formation.[3]

Category 2: Poor Enantioselectivity

Q3: The reaction went to completion, but my enantiomeric excess (ee) is low or inconsistent. What should I investigate?

A3: Low enantioselectivity points to issues with either your analytical method or the chiral environment of the reaction.

  • Step 1: Validate Your Analytical Method: Before troubleshooting the reaction, confirm that your chiral HPLC or GC method is providing accurate data. The resolution between the two enantiomer peaks should be greater than 1.5.[12] Perform a validation check for accuracy and linearity to ensure the observed ee is correct.[12]

  • Step 2: Scrutinize Reagents and Catalyst:

    • Catalyst/Enzyme Quality: For chemical catalysis, ensure the chiral ligand and metal precursor are of high purity. For biocatalysis, use a reputable enzyme supplier and handle the enzyme according to storage recommendations to prevent denaturation.

    • Substrate Purity: Impurities in the 4'-methoxypropiophenone can interfere with the catalyst.[12] For example, acidic or basic impurities can disrupt the optimal pH for an enzyme or neutralize an acid co-catalyst in a chemical reaction. Purify the ketone via distillation or chromatography if its purity is questionable.

  • Step 3: Evaluate Reaction Conditions:

    • Temperature: In chemical catalysis, running the reaction at a lower temperature can often improve enantioselectivity, although it may slow the reaction rate.

    • Catalyst Loading: In some systems, high catalyst concentrations can lead to the formation of less selective dimeric species.[12] It is advisable to screen a range of catalyst loadings to find the optimal balance between reaction rate and enantioselectivity.

Category 3: Isolation and Purification Issues

Q4: My crude reaction analysis (NMR/GC) shows a high yield, but my isolated yield after workup is significantly lower. Where am I losing my product?

A4: This common problem highlights the challenges of separating a basic amine product from a reaction mixture.

  • Inefficient Extraction: The basicity of the amine product allows for a straightforward acid-base extraction. However, emulsions can form, and multiple extractions are often necessary.

    • Solution: During workup, make the aqueous phase basic (pH > 10) to ensure the amine is in its freebase form, then extract with an organic solvent like ethyl acetate or dichloromethane. To break emulsions, you can add brine or filter the mixture through celite. A continuous liquid-liquid extraction setup can be highly effective for maximizing recovery.[15]

  • Loss During Chromatography: Primary amines can streak or irreversibly bind to silica gel.

    • Solution: If column chromatography is necessary, pre-treat the silica gel with a small amount of triethylamine (e.g., 1% v/v) in the eluent. This deactivates the acidic sites on the silica, leading to better peak shape and recovery. Alternatively, using alumina as the stationary phase can be beneficial for purifying basic compounds.

Troubleshooting Workflow Diagram

The following diagram provides a systematic approach to diagnosing low-yield issues.

G start Low Yield of (S)-Amine Observed check_conversion Analyze Crude Reaction Mixture (GC/NMR/LC-MS) start->check_conversion low_conversion Conversion is Low check_conversion->low_conversion < 80% high_conversion Conversion is High check_conversion->high_conversion > 80% cause_low_conv Potential Causes: - Unfavorable Equilibrium (Enzymatic) - Catalyst/Enzyme Deactivation - Poor Reagent Quality - Incorrect Temp/pH low_conversion->cause_low_conv check_ee Check Enantiomeric Excess (ee) (Chiral HPLC/GC) high_conversion->check_ee solution_low_conv Solutions: - Use 'Smart' Donor or Byproduct Removal - Check Catalyst/Enzyme Purity - Purify Reagents/Solvents - Optimize Reaction Conditions cause_low_conv->solution_low_conv end_node Optimized Synthesis solution_low_conv->end_node low_ee ee is Low check_ee->low_ee < 95% high_ee ee is High check_ee->high_ee > 95% cause_low_ee Potential Causes: - Invalid Analytical Method - Impure Catalyst/Ligand - Sub-optimal Temperature - Racemization low_ee->cause_low_ee cause_isol Low Isolated Yield Cause: - Inefficient Extraction - Emulsion Formation - Loss on Silica Gel high_ee->cause_isol solution_low_ee Solutions: - Validate HPLC/GC Method - Use High-Purity Materials - Screen Temperatures - Check pH during Workup cause_low_ee->solution_low_ee solution_low_ee->end_node solution_isol Solutions: - Optimize pH for Extraction - Use Brine to Break Emulsions - Deactivate Silica with Et3N cause_isol->solution_isol solution_isol->end_node

Caption: A workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q5: How do I choose between a chemical (reductive amination) and a biocatalytic (transaminase) route for my synthesis? A5: The choice depends on scale, available equipment, and desired process conditions.

  • Biocatalysis is often preferred for its exceptional enantioselectivity (>99% ee is common), mild aqueous reaction conditions ("green chemistry"), and reduced risk of heavy metal contamination.[5][16] However, it can be limited by substrate scope and unfavorable equilibria.[9][17]

  • Chemical Catalysis can be more versatile for a broader range of substrates and is less susceptible to the equilibrium issues that plague transaminases. However, it often requires anhydrous organic solvents, expensive and air-sensitive catalysts, and may necessitate more extensive purification to remove metal residues.[4][18]

Q6: For a transaminase reaction, what is the best amine donor to use? A6: L-Alanine is a common and inexpensive choice, but its use generates pyruvate, which can push the reaction equilibrium backward.[7] Isopropylamine is another option, generating an acetone byproduct that can be removed by evaporation to drive the reaction forward.[19] For difficult substrates, "smart" amine donors like cadaverine or ortho-xylylenediamine are highly effective as their corresponding ketone byproducts spontaneously cyclize, making the reaction essentially irreversible.[8][19]

Q7: How critical is the purity of the starting 4'-methoxypropiophenone? A7: Extremely critical. Impurities can have a significant negative impact on both chemical and biocatalytic systems.[12] In chemical catalysis, impurities with coordinating groups (e.g., thiols, other amines) can poison the metal catalyst.[12] In biocatalysis, impurities can act as inhibitors for the enzyme. Always use a highly purified starting ketone, ideally >98% purity.

Key Experimental Protocols

Protocol 1: Synthesis via Biocatalytic Transamination

This protocol is adapted from methodologies employing ω-transaminases with an amine donor and byproduct removal system.[7][8]

  • Preparation of Reaction Buffer: Prepare a 100 mM HEPES buffer and adjust the pH to 7.5.

  • Reaction Setup: In a temperature-controlled vessel at 30 °C, add the following to the buffer:

    • 4'-methoxypropiophenone (100 mM)

    • L-Alanine (1.0 M, 10 equivalents)

    • Pyridoxal 5'-phosphate (PLP) (1 mM)

    • Lactate Dehydrogenase (LDH) (5 U/mL)

    • Glucose Dehydrogenase (GDH) (5 U/mL)

    • Glucose (120 mM)

    • NAD⁺ (1 mM)

  • Initiation: Initiate the reaction by adding a commercially available (S)-selective ω-transaminase (e.g., ATA-117 or equivalent) to a final concentration of 2-4 mg/mL.

  • Monitoring: Stir the reaction at 30 °C. Monitor the conversion of the ketone to the amine by chiral HPLC or GC. The reaction is typically complete within 24 hours.

  • Workup:

    • Quench the reaction by adding an equal volume of 2 M NaOH.

    • Extract the aqueous layer three times with methyl-tert-butyl ether (MTBE).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-1-(4-Methoxyphenyl)propan-1-amine.

Protocol 2: Chiral HPLC Analysis
  • Column: Chiralcel OD-H or equivalent chiral stationary phase.

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic modifier (e.g., 0.1% diethylamine) to improve peak shape. A typical starting point is 90:10 Hexane:IPA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Sample Preparation: Dissolve a small amount of the crude or purified amine in the mobile phase.

  • Validation: To confirm peak identity, run a sample of the racemic amine, which can be synthesized by reductive amination with a non-chiral reducing agent like NaBH₄.

Reaction Mechanism Visualization

The following diagram illustrates the "ping-pong" mechanism of a ω-transaminase, highlighting the key role of the PLP cofactor and the equilibrium challenge.

G cluster_0 Half-Reaction 1: Amino Donor Conversion cluster_1 Half-Reaction 2: Ketone Conversion E_PLP Enzyme-PLP E_PMP Enzyme-PMP E_PLP->E_PMP Amino group transfer Amine_Donor Amine Donor (e.g., L-Alanine) Amine_Donor->E_PLP binds Ketone_Byproduct Ketone Byproduct (e.g., Pyruvate) Ketone_Byproduct->Amine_Donor Equilibrium Challenge E_PMP->Ketone_Byproduct releases Ketone_Substrate Ketone Substrate (4'-methoxypropiophenone) E_PMP2 Enzyme-PMP Ketone_Substrate->E_PMP2 binds Chiral_Amine Chiral Amine Product Chiral_Amine->Ketone_Substrate Equilibrium Challenge E_PLP2 Enzyme-PLP (Regenerated) E_PLP2->Chiral_Amine releases E_PMP2->E_PLP2 Amino group transfer

Caption: Transaminase ping-pong catalytic cycle.

References

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. (2018). MDPI. [Link]

  • Asymmetric synthesis of chiral amines with omega-transaminase. (1999). PubMed. [Link]

  • Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. (2014). PMC. [Link]

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. ResearchGate. [Link]

  • Recent advances in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines. (2018). White Rose Research Online. [Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. (2024). Beilstein Journals. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PubMed. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). Dove Medical Press. [Link]

  • Optimization of chiral, secondary amines as co‐catalysts. ResearchGate. [Link]

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. (2023). MDPI. [Link]

  • Selected methods for the asymmetric synthesis of β‐aryl propanamines motifs. ResearchGate. [Link]

  • Asymmetric Reductive Amination. (2013). University of Liverpool. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Improved Methodology for the Preparation of Chiral Amines. OhioLINK. [Link]

  • Asymmetric reductive amination of ketones.
  • Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) I. ACS Publications. [Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. (2020). PMC. [Link]

  • Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation. Organic Syntheses. [Link]

  • Asymmetric Synthesis of Amines. Yale University. [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. (2022). RSC Publishing. [Link]

  • Asymmetric synthesis of highly sterically congested α-tertiary amines via organocatalyzed kinetic resolution. Chemical Communications (RSC Publishing). [Link]

  • 1-(4-methoxyphenyl)propan-1-amine (C10H15NO). PubChem. [Link]

  • Synthesis of A: 3-(4-Methoxyphenyl)propylamine. PrepChem.com. [Link]

  • Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. ResearchGate. [Link]

  • What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate. [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. [Link]

  • Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. PMC. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • The Challenges and Solutions of Chiral Drug Preparation Techniques. (2024). SCIREA Journal of Chemistry. [Link]

  • Purification of amine reaction mixtures.
  • Asymmetric reactions_synthesis. University of Utah. [Link]

  • Asymmetric synthesis. University of Delhi. [Link]

  • Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ACS Publications. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses. [Link]

  • Meeting Challenges in Asymmetric Synthesis. (2012). Pharmaceutical Technology. [Link]

Sources

Validation & Comparative

Technical Guide: IR Spectroscopy Profiling of (S)-1-(4-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-(4-Methoxyphenyl)propan-1-amine is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for agents targeting the central nervous system. Its structural integrity relies on two distinct features: the chemical connectivity (primary amine, methoxy ether, aromatic ring) and the stereochemical configuration ((S)-enantiomer).

This guide provides a comparative analysis of the Infrared (IR) spectral characteristics of this molecule.[1][2][3] It addresses two primary challenges in drug development:

  • Reaction Monitoring: Distinguishing the target amine from its ketone precursor (4-methoxypropiophenone).

  • Chiral Identification: Delineating the capabilities of standard FTIR against Vibrational Circular Dichroism (VCD) for enantiomeric verification.

Structural Analysis & Spectral Fingerprint

To accurately interpret the IR spectrum, one must map the vibrational modes to the specific functional groups.[3] The molecule consists of an electron-donating methoxy group para-substituted to an ethyl-amine side chain.

Functional Group Mapping (DOT Diagram)

G Molecule (S)-1-(4-Methoxyphenyl) propan-1-amine Amine Primary Amine (-NH2) Molecule->Amine Ether Methoxy Ether (Ar-O-CH3) Molecule->Ether Aromatic Aromatic Ring (p-substituted) Molecule->Aromatic Alkyl Alkyl Chain (Ethyl group) Molecule->Alkyl P_Amine ~3300-3400 cm⁻¹ (Stretch) ~1600 cm⁻¹ (Bend) Amine->P_Amine P_Ether ~1245 cm⁻¹ (Asym) ~1030 cm⁻¹ (Sym) Ether->P_Ether P_Aromatic ~1510/1610 cm⁻¹ (Ring) ~830 cm⁻¹ (oop bend) Aromatic->P_Aromatic P_Alkyl 2850-2960 cm⁻¹ (C-H Stretch) Alkyl->P_Alkyl

Figure 1: Functional group mapping to characteristic IR absorption zones.

Characteristic Absorption Table[2]

The following table synthesizes theoretical assignments with empirical data for para-substituted benzylamines.

Functional GroupMode of VibrationFrequency (

)
IntensityDiagnostic Value
Primary Amine (

)
N-H Stretching (Asym/Sym)3300 – 3400 Weak/MediumHigh. Appears as a doublet. Distinguishes from secondary amines (singlet) or ketone precursor (absent).
Primary Amine (

)
N-H Scissoring (Bending)1580 – 1650 MediumMedium. Often overlaps with aromatic ring breathing.
Alkyl C-H C-H Stretching (

)
2850 – 2960Medium/StrongLow. Present in almost all organic intermediates.
Aromatic Ring C=C Ring Breathing~1510 & ~1610StrongMedium. Characteristic of the benzene backbone.
Aryl Ether (

)
C-O Stretching (Asymmetric)1240 – 1250 Very StrongHigh. The "Methoxy" fingerprint. Usually the strongest peak in the fingerprint region.
Aryl Ether (

)
C-O Stretching (Symmetric)~1030StrongMedium. Confirmatory peak for the ether linkage.
Para-Substitution C-H Out-of-plane (oop) bend800 – 850 StrongHigh. Confirms the para position of the methoxy group relative to the amine chain.

Comparative Analysis: Performance & Alternatives

This section objectively compares the utility of standard FTIR against alternative techniques for specific development scenarios.

Scenario A: Reaction Monitoring (Synthesis QC)

Objective: Confirm conversion of 1-(4-methoxyphenyl)propan-1-one (Ketone) to the Amine.

  • Technique: Standard FTIR (ATR).

  • Verdict: Excellent. FTIR is the most efficient tool for this specific binary comparison due to the high polarity of the carbonyl bond.

FeaturePrecursor (Ketone)Target (Amine)Observation
1680-1700

Strong Peak (

Stretch)
Absent Disappearance of this peak confirms reduction of the ketone.
3300-3400

AbsentDoublet (

Stretch)
Appearance confirms formation of the primary amine.
Scenario B: Chiral Identification (Stereochemical QC)

Objective: Confirm the sample is the (S)-enantiomer and not the (R)-enantiomer or racemate.

  • Technique: Standard FTIR vs. Vibrational Circular Dichroism (VCD).[4]

  • Verdict: Standard FTIR is incapable of distinguishing enantiomers in an achiral environment. VCD is required.

Comparison of Methods for Chiral ID
FeatureStandard FTIRVibrational Circular Dichroism (VCD)
Principle Absorption of IR light (Dipole moment change).Differential absorption of left vs. right circularly polarized IR light.[4]
Enantiomer Sensitivity None. (R) and (S) spectra are identical.High. (R) and (S) show equal but opposite signals (positive vs. negative peaks).
Sample State Solid or Liquid (Neat).Solution (typically in

or

).
Primary Use Case Chemical Purity & Functional Group ID.Absolute Configuration Determination.
Identification Workflow (DOT Diagram)

DecisionTree Start Unknown Sample (Suspected (S)-Amine) FTIR Run Standard FTIR-ATR Start->FTIR Check1 Peak at ~1680 cm⁻¹? FTIR->Check1 Result1 Contaminated with Ketone Precursor Check1->Result1 Yes Check2 Doublet at ~3350 cm⁻¹? Check1->Check2 No Result2 Not a Primary Amine Check2->Result2 No Purity Chemical Structure Confirmed (Achiral Identity) Check2->Purity Yes Question Is Stereochemistry Required? Purity->Question VCD Run VCD Spectroscopy Question->VCD Yes Final Compare sign of bands (e.g., ~1510 cm⁻¹) with DFT calculations VCD->Final

Figure 2: Logical workflow for confirming identity and chirality.

Experimental Protocol (Standard FTIR-ATR)

To ensure reproducible data for the peaks listed in Section 2, follow this self-validating protocol.

Sample Preparation
  • State: The amine is typically a liquid or low-melting solid.

  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture absorption (amines are hygroscopic) which broadens the 3300-3400

    
     region.
    
  • Crystal Material: Diamond or ZnSe.

Acquisition Parameters
  • Background Scan: Collect 32 scans of the clean crystal (ambient air) to subtract atmospheric

    
     (2350 
    
    
    
    ) and
    
    
    .
  • Resolution: Set to 4

    
    . Higher resolution (2 
    
    
    
    ) adds noise without significant benefit for broad amine bands.
  • Scans: 32 to 64 scans.

  • Cleaning: Clean crystal with Isopropanol (IPA) before and after.

    • Validation Step: Run a "blank" scan after cleaning. If peaks at 2900

      
       (C-H) persist, the crystal is contaminated.
      
Data Processing
  • Baseline Correction: Apply automatic baseline correction to flatten the spectrum.

  • Normalization: Normalize the strongest peak (Ether C-O stretch at ~1245

    
    ) to 1.0 absorbance units for easy comparison with reference spectra.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Authoritative text on functional group assignment).

  • NIST Chemistry WebBook. IR Spectrum of 1-(4-Methoxyphenyl)-1-propanone (Precursor). National Institute of Standards and Technology. Available at: [Link]

  • Nafie, L. A. (2020). Vibrational Optical Activity: Principles and Applications. John Wiley & Sons.[5] (Source for VCD methodology in chiral amines).

  • PubChem. 1-(4-methoxyphenyl)propan-1-amine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Reference for primary amine vs. ketone shifts).

Sources

A Researcher's Guide to the Crystallographic Analysis of (S)-1-(4-Methoxyphenyl)propan-1-amine Salts: A Methodological & Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-(4-Methoxyphenyl)propan-1-amine is a chiral amine of significant interest in synthetic and medicinal chemistry, often serving as a key building block for more complex molecules. The precise three-dimensional arrangement of its atoms, particularly when forming salts with various acids, is critical for understanding its physicochemical properties, stability, and potential interactions in a biological context. X-ray crystallography provides the definitive method for elucidating this atomic-level architecture.

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the methodologies for obtaining and analyzing X-ray crystallography data for the salts of (S)-1-(4-Methoxyphenyl)propan-1-amine. While a comprehensive search of publicly available crystallographic databases did not yield specific deposited structures for salts of (S)-1-(4-Methoxyphenyl)propan-1-amine at the time of this publication, this guide will provide a robust framework for researchers to generate and interpret this data. We will delve into the principles of chiral resolution, diastereomeric salt crystallization, and the interpretation of crystallographic parameters, using established protocols for analogous aromatic amines as a foundation.

The Significance of Crystallographic Data for Chiral Amines

The solid-state structure of a chiral amine salt, as revealed by X-ray crystallography, is not merely an academic curiosity. It provides invaluable insights into:

  • Absolute Stereochemistry: Unambiguously confirms the (S) or (R) configuration of the chiral center.

  • Molecular Conformation: Defines the preferred spatial arrangement of the molecule's constituent parts.

  • Intermolecular Interactions: Details the network of hydrogen bonds, ionic interactions, and van der Waals forces that govern the crystal packing. These interactions are fundamental to the salt's physical properties.

  • Solid-State Properties: Influences crucial characteristics such as melting point, solubility, hygroscopicity, and stability, all of which are critical in pharmaceutical development.

  • Polymorphism: Different crystallization conditions can lead to different crystal forms (polymorphs) of the same salt, each with unique properties. X-ray crystallography is essential for identifying and characterizing these polymorphs.

Experimental Workflow: From Racemate to High-Quality Crystals

The journey to obtaining high-quality single crystals of a chiral amine salt suitable for X-ray diffraction begins with the chiral resolution of the racemic amine. The most common and industrially scalable method for this is through the formation of diastereomeric salts.[1][2]

Chiral Resolution via Diastereomeric Salt Formation

The principle behind this technique is the reaction of a racemic amine with a single enantiomer of a chiral acid (the resolving agent) to form a pair of diastereomeric salts.[3] Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[2][3]

Commonly Used Chiral Resolving Agents for Amines:

  • Tartaric Acid and its Derivatives: L-(+)-tartaric acid and its derivatives are among the most widely used resolving agents for amines due to their availability, low cost, and effectiveness.[1]

  • (-)-Camphoric Acid: The rigid bicyclic structure of camphoric acid can promote well-defined crystal packing, leading to high diastereoselectivity.[3]

  • Mandelic Acid: Another commonly used chiral acid for the resolution of amines.

  • Camphorsulfonic Acid: A strong acid that can form stable salts with amines.[1]

Experimental Protocol: Chiral Resolution of (±)-1-(4-Methoxyphenyl)propan-1-amine with L-(+)-Tartaric Acid

This protocol is a representative procedure based on established methods for resolving similar primary amines.[3]

Materials:

  • (±)-1-(4-Methoxyphenyl)propan-1-amine

  • L-(+)-Tartaric acid

  • Methanol (anhydrous)

  • Diethyl ether

  • 5 M Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-1-(4-Methoxyphenyl)propan-1-amine in 100 mL of warm methanol.

    • In a separate flask, dissolve 9.1 g (a slight molar excess) of L-(+)-tartaric acid in 75 mL of warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with continuous stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The formation of a white precipitate (the less soluble diastereomeric salt) should be observed.

    • To maximize crystal growth and yield, place the flask in an ice bath for 2 hours.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals in a vacuum oven at a low temperature (e.g., 40 °C).

  • Liberation of the Free (S)-Amine:

    • Suspend the dried diastereomeric salt in 100 mL of water.

    • Add 5 M sodium hydroxide solution dropwise with stirring until the solution is strongly basic (pH > 12) and all the solid has dissolved.

    • Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the free (S)-1-(4-Methoxyphenyl)propan-1-amine.

Rationale for Experimental Choices:

  • Solvent: Methanol is a common choice for diastereomeric salt crystallization as it often provides a good balance of solubility for both diastereomers, allowing for differential crystallization upon cooling.

  • Stoichiometry: A slight excess of the resolving agent can sometimes improve the yield and purity of the desired diastereomer.

  • Cooling Rate: Slow cooling is crucial for the formation of well-ordered, single crystals. Rapid cooling can lead to the formation of small, poorly-defined crystals or a powder.

  • Base for Liberation: A strong base like sodium hydroxide is used to deprotonate the ammonium salt and regenerate the free amine, which can then be extracted into an organic solvent.

Single Crystal Growth for X-ray Diffraction

Once the enantiomerically pure (S)-amine is obtained, the next step is to form a salt with a suitable achiral acid (e.g., HCl, HBr) or a different chiral acid and grow single crystals.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the salt is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

  • Vapor Diffusion: A concentrated solution of the salt is placed in a small, open vial, which is then placed in a larger sealed container with a solvent in which the salt is less soluble. The vapor of the less soluble solvent slowly diffuses into the salt solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the salt at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Experimental Protocol: Crystallization of (S)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride

Materials:

  • (S)-1-(4-Methoxyphenyl)propan-1-amine

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Small vials

Procedure:

  • Salt Formation:

    • Dissolve the purified (S)-amine in a minimal amount of ethanol.

    • Cool the solution in an ice bath and add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring. A white precipitate of the hydrochloride salt should form.

  • Recrystallization for Single Crystal Growth:

    • Isolate the crude hydrochloride salt by filtration.

    • Dissolve the salt in a minimal amount of hot ethanol to form a saturated solution.

    • Filter the hot solution to remove any insoluble impurities.

    • Cover the vial with a cap containing a few small holes and allow it to cool to room temperature slowly and undisturbed.

    • Over a period of several days to a week, single crystals suitable for X-ray diffraction should form.

A Comparative Framework for Crystallographic Data

Once suitable single crystals are obtained, they are analyzed using an X-ray diffractometer. The resulting data provides a wealth of information about the crystal structure. Below is a hypothetical comparison of the crystallographic data for two different salts of (S)-1-(4-Methoxyphenyl)propan-1-amine: the hydrochloride and the L-tartrate salt. This framework illustrates the key parameters that would be compared and their significance.

Table 1: Hypothetical Crystallographic Data for (S)-1-(4-Methoxyphenyl)propan-1-amine Salts

Parameter(S)-Amine Hydrochloride(S)-Amine L-TartrateSignificance
Crystal System MonoclinicOrthorhombicDescribes the basic shape of the unit cell.
Space Group P2₁P2₁2₁2₁Defines the symmetry elements within the unit cell. For chiral molecules, the space group must be non-centrosymmetric.
a (Å) 10.28.5Unit cell dimensions.
b (Å) 5.812.1Unit cell dimensions.
c (Å) 15.418.3Unit cell dimensions.
α (°) 9090Unit cell angles.
β (°) 98.590Unit cell angles.
γ (°) 9090Unit cell angles.
Volume (ų) 8901880Volume of the unit cell.
Z 44Number of molecules per unit cell.
Calculated Density (g/cm³) 1.251.35Density of the crystal.
Key H-Bonds (Donor-Acceptor) N-H···ClN-H···O, O-H···ODescribes the primary interactions holding the crystal lattice together. The tartrate salt would exhibit a more extensive hydrogen bonding network.
Dominant Packing Motif Herringbone packing of aromatic ringsLayered structure with alternating hydrophilic (tartrate and amine) and hydrophobic (phenyl) regions.Describes the overall arrangement of molecules in the crystal.

Interpretation of the Hypothetical Data:

  • The different crystal systems and space groups immediately indicate that the two salts have fundamentally different packing arrangements.

  • The presence of extensive N-H···O and O-H···O hydrogen bonds in the tartrate salt, facilitated by the multiple hydroxyl and carboxyl groups of tartaric acid, would likely lead to a higher melting point and potentially lower solubility in non-polar solvents compared to the hydrochloride salt.

  • The packing motif provides insights into the anisotropic properties of the crystal (e.g., mechanical strength, dissolution rate).

Visualizing the Process and Structure

Diagrams are essential for understanding the workflow and the resulting molecular structures.

G cluster_0 Chiral Resolution cluster_1 Separation & Purification cluster_2 Crystal Growth & Analysis racemate (±)-Amine diastereomers Diastereomeric Salts ((S)-Amine·(L)-Tartrate) ((R)-Amine·(L)-Tartrate) racemate->diastereomers Reaction in Methanol resolving_agent L-(+)-Tartaric Acid resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) crystallization->more_soluble liberation Base Treatment & Extraction less_soluble->liberation pure_s_amine Pure (S)-Amine liberation->pure_s_amine salt_formation Salt Formation (e.g., with HCl) pure_s_amine->salt_formation single_crystal Single Crystal Growth salt_formation->single_crystal xray X-ray Diffraction single_crystal->xray structure Crystal Structure Data xray->structure

Caption: Workflow for obtaining crystal structure data of a chiral amine salt.

G cluster_Amine (S)-Amine Cation cluster_Anion Anion cluster_Solvent Solvent (e.g., Water) Amine_N N-H₃⁺ Anion_O O⁻ (from Tartrate) Amine_N->Anion_O Ionic H-Bond Anion_Cl Cl⁻ Amine_N->Anion_Cl Ionic H-Bond Solvent_O O-H (Water) Amine_N->Solvent_O H-Bond to Solvent Solvent_O->Anion_O H-Bond to Anion

Caption: Hypothetical intermolecular interactions in a chiral amine salt crystal.

Conclusion and Future Outlook

The determination of the single-crystal X-ray structure of (S)-1-(4-Methoxyphenyl)propan-1-amine salts is a crucial step in the comprehensive characterization of this important chiral building block. While specific crystallographic data is not yet publicly available, this guide provides a detailed roadmap for researchers to undertake this investigation. By following systematic procedures for chiral resolution, salt formation, and single-crystal growth, it is anticipated that high-quality crystallographic data can be obtained. The subsequent analysis of this data, using the comparative framework outlined herein, will provide profound insights into the solid-state properties of these materials, thereby supporting their application in pharmaceutical and materials science research. It is hoped that this guide will encourage and facilitate the generation and publication of this valuable data, filling the current gap in the crystallographic literature.

References

  • Ivanova, B., & Spiteller, M. (2010). Salts of aromatic amines: crystal structures, spectroscopic and non-linear optical properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(4), 849-855. [Link]

  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348.
  • Wikipedia contributors. (2023). Chiral resolution. Wikipedia, The Free Encyclopedia. [Link]

  • Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • LibreTexts Chemistry. (2024). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of (S)-1-(4-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

STOP & READ: Before initiating any disposal procedure, verify the chemical identity and state.

  • Chemical Name: (S)-1-(4-Methoxyphenyl)propan-1-amine[1][2]

  • CAS Number: 208848-50-4 (Specific Enantiomer) / 83948-35-0 (Racemic)

  • Primary Hazards: CORROSIVE , IRRITANT , ACUTE TOXICITY .

Immediate Action Card
ParameterDirective
PPE Requirement Mandatory: Nitrile gloves (double-gloved recommended), chemical splash goggles, lab coat. Recommended: Face shield if pouring >100mL.
Incompatibility STRICT SEGREGATION: Do NOT mix with acids, acid chlorides, acid anhydrides, or strong oxidizers. Violent exothermic reaction will occur.
Disposal Stream Organic Base / Corrosive Alkaline . Do not dispose of in the sink.
Spill Response Do not use water immediately. Absorb with inert material (vermiculite/sand) or specific organic base neutralizer.

Part 2: Technical Characterization & Waste Classification

To ensure compliance with RCRA (Resource Conservation and Recovery Act) and local environmental regulations, we must first characterize the waste based on its physicochemical properties.

Physicochemical Properties Relevant to Disposal
PropertyValue/DescriptionOperational Impact
Physical State Liquid (typically) or low-melting solidRequires leak-proof containment; high mobility in spill scenarios.
Basicity (pKa) ~10.0 - 10.5 (Estimated for primary amines)Corrosive (D002). Must be segregated from acidic waste streams to prevent heat generation and spattering.
Flash Point > 90°C (Estimated)Likely classified as Combustible , but treat as Flammable in mixed solvent waste.
Water Solubility ModerateAquatic Toxin. Zero-discharge policy for drains/sewer systems.
Regulatory Waste Codes (RCRA Context)

While this specific CAS is not P-listed or U-listed by name, it triggers "Characteristic Waste" designations:

  • D002 (Corrosivity): Due to high pH in aqueous solution or corrosive nature to skin/steel.[3]

  • D001 (Ignitability): If present in a flammable solvent matrix (e.g., MeOH/EtOH).

Part 3: Step-by-Step Disposal Protocols

Scenario A: Neat Chemical (Expired/Unused Stock)

Context: You have a bottle of pure (S)-1-(4-Methoxyphenyl)propan-1-amine that is degraded or no longer needed.

  • Container Inspection: Ensure the original container is intact. If the cap is seized (common with amines forming carbamates with CO2), do not force it open near your face.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "(S)-1-(4-Methoxyphenyl)propan-1-amine"[1][2]

    • Hazards: Check "Corrosive" and "Toxic".[4]

  • Secondary Containment: Place the bottle inside a clear, sealable plastic bag (Ziploc type) to contain potential leaks/odors during transport.

  • Transfer: Move to the Satellite Accumulation Area (SAA) .

  • Final Disposal: Hand off to your facility's EHS Hazardous Waste team for Incineration .

    • Mechanism:[5][6] High-temperature incineration equipped with a scrubber is required to handle nitrogen oxides (NOx) generated during combustion.

Scenario B: Reaction Mixtures & Mother Liquors

Context: The amine is dissolved in a solvent (e.g., Dichloromethane, Methanol, or Ethyl Acetate).

  • Segregation Logic:

    • If Halogenated Solvent (DCM/Chloroform): Dispose in Halogenated Waste container.

    • If Non-Halogenated (MeOH/EtOAc/THF): Dispose in Non-Halogenated Organic container.

  • pH Check (Crucial):

    • If the waste stream is predominantly acidic (e.g., from a workup), the amine is likely protonated (salt form). This is safer but still hazardous.

    • If the waste stream is basic, ensure the waste container is compatible (HDPE is preferred over glass for high pH to avoid etching/breakage over time).

  • Bulking: Pour into the appropriate carboy using a funnel.

    • Warning: Ensure the carboy does not contain concentrated acids (Nitric/Sulfuric). Verify the carboy log before pouring.

Scenario C: Empty Container Management

Context: The bottle is "empty."

  • The "RCRA Empty" Rule: A container is considered empty only if:

    • All wastes have been removed using common practices (pouring/pumping).

    • No more than 2.5 cm (1 inch) of residue remains on the bottom.

  • Triple Rinse Protocol:

    • Rinse 1: Add solvent (Acetone or Ethanol) ~10% of volume. Shake well. Pour rinsate into Organic Waste .

    • Rinse 2: Repeat. Pour rinsate into Organic Waste .

    • Rinse 3: Repeat. Pour rinsate into Organic Waste .

  • Defacing: Cross out the label.[7] Mark "Triple Rinsed."[8][9]

  • Disposal: Discard the glass bottle in the Glass/Sharps bin (or recycle if your facility permits washed glass). Cap should be thrown in regular trash.

Part 4: Emergency Procedures & Spill Response

Causality: Amines are pervasive. A spill will release vapors that are irritating to the respiratory tract.

  • Evacuate & Ventilate: If spill is >100mL outside a hood, evacuate the immediate area.

  • PPE Upgrade: Wear vapor-protective respiratory protection if cleaning up outside a fume hood.

  • Neutralization (The "Dry" Method):

    • Do NOT pour liquid acid (HCl) onto the spill. This creates a violent exotherm and fumes.

    • Use: Citric acid powder or a commercial "Base Neutralizer" (often citric/acetic acid on clay).

    • Sprinkle the neutralizer over the spill from the perimeter inward.

    • Wait for the color change (if indicator is present) or cessation of fizzing.

  • Collection: Scoop the resulting sludge into a hazardous waste pail. Label as "Spill Debris: Amine + Neutralizer."

Part 5: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision tree for segregating this amine waste.

DisposalWorkflow Start Start: (S)-1-(4-Methoxyphenyl)propan-1-amine Waste StateCheck What is the physical state? Start->StateCheck Solid Solid / Neat Substance StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid Empty Empty Container StateCheck->Empty PackSolid Pack in Clear Bag -> Lab Pack Box Label: Toxic/Corrosive Solid->PackSolid SolventType Identify Solvent Type Liquid->SolventType Rinse Triple Rinse with Acetone Empty->Rinse Halogenated Halogenated (DCM, CHCl3) SolventType->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc) SolventType->NonHalogenated HaloWaste Dispose in Halogenated Waste Carboy (Segregate from Acids) Halogenated->HaloWaste NonHaloWaste Dispose in Organic Waste Carboy (Segregate from Acids) NonHalogenated->NonHaloWaste Rinsate Collect Rinsate Rinse->Rinsate Solvent Waste Trash Deface Label -> Glass Recycle/Trash Rinse->Trash Clean Bottle Rinsate->NonHaloWaste

Figure 1: Operational decision tree for segregating amine waste streams to ensure regulatory compliance and safety.

Part 6: References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[9]

  • U.S. Environmental Protection Agency (EPA). (2023).[5] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Regulations regarding D001/D002 characteristics).

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: (S)-1-(4-Methoxyphenyl)ethylamine (Analogous structure for hazard verification).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.